SAR405838

Content Navigation

Common pain point: Inconsistent MDM2 inhibitor potency due to epimerization in solution. SAR405838 solves this with a constrained cyclohexanol group that resists retro-Mannich isomerization, ensuring stable concentrations for multi-day assays.

- Ki 0.88 nM (human MDM2), >50× affinity over Nutlin-3a

- Aqueous stability verified; no potency loss over extended incubation

- High oral bioavailability enables single-dose tumor regression (200 mg/kg, SJSA-1)

Procurement: High-purity standard, ready for immediate global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

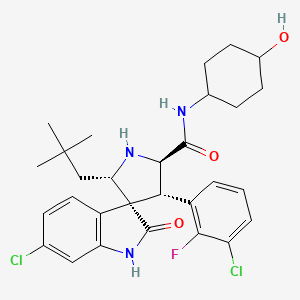

SAR405838 (also known as MI-77301) is a highly potent, selective, and orally bioavailable spiro-oxindole inhibitor of the MDM2-p53 protein-protein interaction [1]. Featuring a conformationally constrained cyclohexanol group and specific halogen substitution patterns, it binds human MDM2 with a Ki of 0.88 nM . For procurement and assay design, its most critical baseline attributes are its exceptional chemical stability in aqueous media—overcoming the isomerization issues common to earlier spiro-oxindoles—and its high oral bioavailability across multiple mammalian models [1]. These properties make it a premier benchmark compound for p53 reactivation studies in wild-type p53 tumor models [2].

Research Fit

Substituting SAR405838 with earlier-generation MDM2 inhibitors, such as Nutlin-3a or MI-219, introduces significant risks in both assay reproducibility and in vivo dosing[1]. First-generation spiro-oxindoles are prone to epimerization in solution via a reversible ring-opening retro-Mannich reaction, leading to inconsistent active concentrations during extended cell culture assays [2]. SAR405838 is structurally optimized with a conformationally constrained cyclohexanol group to resist this isomerization, ensuring stable exposure [1]. Furthermore, SAR405838 captures additional binding interactions that induce refolding of the unstructured MDM2 N-terminal region, resulting in a binding affinity >50 times greater than Nutlin-3a [3]. This translates to substantially lower required doses for in vivo efficacy, rendering older analogs inadequate for rigorous translational modeling [1].

Substitution Risk

SAR405838 is a defined diastereomer of MI-773; stereochemistry changes may alter binding and cellular potency profiles compared to racemic or other diastereomers.

Lacks MDMX binding at concentrations up to 10 µM; MDMX-dependent pathway context may differ from dual MDM2/MDMX inhibitors.

Oral bioavailability and tolerability are compound-specific; may not transfer to structurally distinct MDM2 inhibitors such as RG7112 or AMG232.

References

- [1] Wang, S., et al. 'SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression.' Cancer Research 74.20 (2014): 5855-5865.

- [2] Frontiers in Chemistry. 'Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors.' Front. Chem. 2021.

- [3] AACR Journals. 'SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction.' Cancer Res 2014.

MDM2 Binding Affinity Comparison

In competitive binding assays against human MDM2 protein, SAR405838 demonstrates sub-nanomolar potency that vastly outperforms legacy inhibitors[1]. It achieves a Ki of 0.88 nM, making it >10 times more potent than its predecessor MI-219 and >50 times more potent than the classic benchmark Nutlin-3a.

| Evidence Dimension | MDM2 Binding Affinity (Ki) |

| Target Compound Data | 0.88 nM |

| Comparator Or Baseline | Nutlin-3a (>44 nM) and MI-219 (>8.8 nM) |

| Quantified Difference | >50-fold higher affinity than Nutlin-3a; >10-fold higher than MI-219 |

| Conditions | Competitive fluorescence-polarization (FP) binding assay using human MDM2 protein |

Allows researchers to achieve robust target saturation at significantly lower concentrations, minimizing off-target effects in sensitive biochemical assays.

Chemical Stability in Aqueous Media

A critical procurement differentiator for SAR405838 is its structural stability. Earlier spiro-oxindole MDM2 inhibitors suffer from chirality loss at the C2 position, undergoing epimerization in solution via a reversible ring-opening retro-Mannich reaction [1]. SAR405838 was specifically optimized with a conformationally constrained cyclohexanol group to resist this degradation pathway, remaining completely stable in standard cell culture media and aqueous solutions over extended incubation periods [2].

| Evidence Dimension | Solution Stability (Resistance to Epimerization) |

| Target Compound Data | Stable in cell culture media without isomerization |

| Comparator Or Baseline | Earlier clinical-stage spiro-oxindoles (prone to retro-Mannich ring-opening) |

| Quantified Difference | Elimination of concentration-loss artifacts due to spontaneous epimerization |

| Conditions | Extended incubation in cell culture media and aqueous buffers |

Ensures high reproducibility in multi-day in vitro assays by preventing the spontaneous degradation of the active enantiomer.

Antiproliferative Potency in p53 Wild-Type Cells

SAR405838 exhibits exceptional selective cytotoxicity against cancer cell lines retaining wild-type p53. In the SJSA-1 osteosarcoma cell line, SAR405838 achieves an IC50 of 92 nM (0.092 µM) . Across multiple wild-type p53 lines (including HCT-116 and LNCaP), it is consistently 5 to 10 times more potent at inhibiting cell growth than both MI-219 and Nutlin-3a [1]. Importantly, it maintains an IC50 >10 µM in p53-mutated or deleted lines, indicating a pristine selectivity window.

| Evidence Dimension | Cell Growth Inhibition (IC50) in SJSA-1 cells |

| Target Compound Data | 0.092 µM (92 nM) |

| Comparator Or Baseline | Nutlin-3a and MI-219 (5-10x higher IC50 values) |

| Quantified Difference | 500% to 1000% increase in antiproliferative potency |

| Conditions | In vitro cell viability assays in wild-type p53 vs. p53-mutated cancer cell lines |

Provides a vastly superior therapeutic and experimental window for selectively targeting p53-dependent pathways without confounding off-target cytotoxicity.

In Vivo Pharmacokinetics and Efficacy

For translational procurement, SAR405838's pharmacokinetic profile is a decisive factor. Unlike MI-219, which requires continuous dosing regimens to maintain p53 activation, SAR405838 demonstrates excellent oral bioavailability across mice, rats, and dogs [1]. In the SJSA-1 xenograft model, a single oral dose of 200 mg/kg of SAR405838 is sufficient to achieve complete and persistent tumor regression in 100% of the subjects [2].

| Evidence Dimension | In Vivo Tumor Regression Efficacy |

| Target Compound Data | 100% complete regression with a single 200 mg/kg oral dose |

| Comparator Or Baseline | MI-219 (requires multi-dose regimens for comparable p53 activation) |

| Quantified Difference | Achievement of complete regression via single-dose oral administration |

| Conditions | SJSA-1 osteosarcoma xenograft mouse model |

Drastically reduces the required compound volume and dosing frequency for in vivo animal studies, lowering overall procurement costs per experiment.

Long-Term p53 Reactivation Assays

Because SAR405838 is chemically stable and resists the retro-Mannich epimerization that degrades earlier spiro-oxindoles, it is the optimal choice for multi-day cell culture experiments. Researchers can maintain consistent active concentrations of the MDM2 inhibitor without needing frequent media replacement or worrying about artifactual loss of potency [1].

Xenograft Models for p53 Wild-Type Tumors

SAR405838's exceptional oral bioavailability and single-dose efficacy (e.g., complete regression in SJSA-1 models at 200 mg/kg) make it the preferred MDM2 inhibitor for translational oncology models[2]. It allows for simplified dosing regimens compared to Nutlin-3a or MI-219, reducing animal handling stress and compound consumption [3].

Structural Biology and Binding Studies

SAR405838 induces the refolding of the short, unstructured MDM2 N-terminal region to achieve its sub-nanomolar affinity [2]. This unique binding mechanism makes it an excellent stabilizing ligand for co-crystallization studies and biophysical assays (like SPR or FP) where rigidification of the MDM2-p53 interface is required [3].

Application Fit

References

- [1] Frontiers in Chemistry. 'Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors.' Front. Chem. 2021.

- [2] Wang, S., et al. 'SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression.' Cancer Research 74.20 (2014): 5855-5865.

- [3] AACR Journals. 'SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction.' Cancer Res 2014.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

2: Liao G, Yang D, Ma L, Li W, Hu L, Zeng L, Wu P, Duan L, Liu Z. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Eur J Med Chem. 2018 Nov 5;159:1-9. doi: 10.1016/j.ejmech.2018.09.044. Epub 2018 Sep 18. Review. PubMed PMID: 30253242.

3: Kim M, Ma DJ, Calligaris D, Zhang S, Feathers RW, Vaubel RA, Meaux I, Mladek AC, Parrish KE, Jin F, Barriere C, Debussche L, Watters J, Tian S, Decker PA, Eckel-Passow JE, Kitange GJ, Johnson AJ, Parney IF, Anastasiadis PZ, Agar NYR, Elmquist WF, Sarkaria JN. Efficacy of the MDM2 Inhibitor SAR405838 in Glioblastoma Is Limited by Poor Distribution Across the Blood-Brain Barrier. Mol Cancer Ther. 2018 Sep;17(9):1893-1901. doi: 10.1158/1535-7163.MCT-17-0600. Epub 2018 Jul 3. PubMed PMID: 29970480; PubMed Central PMCID: PMC6125211.

4: Krasavin M, Gureyev MA, Dar'in D, Bakulina O, Chizhova M, Lepikhina A, Novikova D, Grigoreva T, Ivanov G, Zhumagalieva A, Garabadzhiu AV, Tribulovich VG. Design, in silico prioritization and biological profiling of apoptosis-inducing lactams amenable by the Castagnoli-Cushman reaction. Bioorg Med Chem. 2018 May 15;26(9):2651-2673. doi: 10.1016/j.bmc.2018.04.036. Epub 2018 Apr 18. PubMed PMID: 29691156.

5: Hata AN, Rowley S, Archibald HL, Gomez-Caraballo M, Siddiqui FM, Ji F, Jung J, Light M, Lee JS, Debussche L, Sidhu S, Sadreyev RI, Watters J, Engelman JA. Synergistic activity and heterogeneous acquired resistance of combined MDM2 and MEK inhibition in KRAS mutant cancers. Oncogene. 2017 Nov 23;36(47):6581-6591. doi: 10.1038/onc.2017.258. Epub 2017 Aug 7. PubMed PMID: 28783173; PubMed Central PMCID: PMC5700857.

6: Tisato V, Voltan R, Gonelli A, Secchiero P, Zauli G. MDM2/X inhibitors under clinical evaluation: perspectives for the management of hematological malignancies and pediatric cancer. J Hematol Oncol. 2017 Jul 3;10(1):133. doi: 10.1186/s13045-017-0500-5. Review. PubMed PMID: 28673313; PubMed Central PMCID: PMC5496368.

7: Chen H, Luo D, Zhang L, Lin X, Luo Q, Yi H, Wang J, Yan X, Li B, Chen Y, Liu X, Zhang H, Liu S, Qiu M, Yang D, Jiang N. Restoration of p53 using the novel MDM2-p53 antagonist APG115 suppresses dedifferentiated papillary thyroid cancer cells. Oncotarget. 2017 Jun 27;8(26):43008-43022. doi: 10.18632/oncotarget.17398. PubMed PMID: 28498808; PubMed Central PMCID: PMC5522123.

8: de Jonge M, de Weger VA, Dickson MA, Langenberg M, Le Cesne A, Wagner AJ, Hsu K, Zheng W, Macé S, Tuffal G, Thomas K, Schellens JH. A phase I study of SAR405838, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours. Eur J Cancer. 2017 May;76:144-151. doi: 10.1016/j.ejca.2017.02.005. Epub 2017 Mar 17. PubMed PMID: 28324749.

9: Wang S, Zhao Y, Aguilar A, Bernard D, Yang CY. Targeting the MDM2-p53 Protein-Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harb Perspect Med. 2017 May 1;7(5). pii: a026245. doi: 10.1101/cshperspect.a026245. Review. PubMed PMID: 28270530.

10: Lu J, McEachern D, Li S, Ellis MJ, Wang S. Reactivation of p53 by MDM2 Inhibitor MI-77301 for the Treatment of Endocrine-Resistant Breast Cancer. Mol Cancer Ther. 2016 Dec;15(12):2887-2893. Epub 2016 Oct 7. PubMed PMID: 27765850; PubMed Central PMCID: PMC5367629.

11: Lu J, Guan S, Zhao Y, Yu Y, Wang Y, Shi Y, Mao X, Yang KL, Sun W, Xu X, Yi JS, Yang T, Yang J, Nuchtern JG. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. Oncotarget. 2016 Dec 13;7(50):82757-82769. doi: 10.18632/oncotarget.12634. PubMed PMID: 27764791; PubMed Central PMCID: PMC5347730.

12: Jung J, Lee JS, Dickson MA, Schwartz GK, Le Cesne A, Varga A, Bahleda R, Wagner AJ, Choy E, de Jonge MJ, Light M, Rowley S, Macé S, Watters J. TP53 mutations emerge with HDM2 inhibitor SAR405838 treatment in de-differentiated liposarcoma. Nat Commun. 2016 Aug 31;7:12609. doi: 10.1038/ncomms12609. PubMed PMID: 27576846; PubMed Central PMCID: PMC5013668.

13: Mahfoudhi E, Lordier L, Marty C, Pan J, Roy A, Roy L, Rameau P, Abbes S, Debili N, Raslova H, Chang Y, Debussche L, Vainchenker W, Plo I. P53 activation inhibits all types of hematopoietic progenitors and all stages of megakaryopoiesis. Oncotarget. 2016 May 31;7(22):31980-92. doi: 10.18632/oncotarget.7881. PubMed PMID: 26959882; PubMed Central PMCID: PMC5077990.

14: Yu B, Zheng YC, Shi XJ, Qi PP, Liu HM. Natural Product-Derived Spirooxindole Fragments Serve as Privileged Substructures for Discovery of New Anticancer Agents. Anticancer Agents Med Chem. 2016;16(10):1315-24. Review. PubMed PMID: 26522954.

15: Bill KL, Garnett J, Meaux I, Ma X, Creighton CJ, Bolshakov S, Barriere C, Debussche L, Lazar AJ, Prudner BC, Casadei L, Braggio D, Lopez G, Zewdu A, Bid H, Lev D, Pollock RE. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma. Clin Cancer Res. 2016 Mar 1;22(5):1150-60. doi: 10.1158/1078-0432.CCR-15-1522. Epub 2015 Oct 16. PubMed PMID: 26475335; PubMed Central PMCID: PMC4775372.

16: Hoffman-Luca CG, Yang CY, Lu J, Ziazadeh D, McEachern D, Debussche L, Wang S. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment. PLoS One. 2015 Jun 12;10(6):e0128807. doi: 10.1371/journal.pone.0128807. eCollection 2015. PubMed PMID: 26070072; PubMed Central PMCID: PMC4466389.

17: Hoffman-Luca CG, Ziazadeh D, McEachern D, Zhao Y, Sun W, Debussche L, Wang S. Elucidation of Acquired Resistance to Bcl-2 and MDM2 Inhibitors in Acute Leukemia In Vitro and In Vivo. Clin Cancer Res. 2015 Jun 1;21(11):2558-68. doi: 10.1158/1078-0432.CCR-14-2506. Epub 2015 Mar 9. PubMed PMID: 25754349; PubMed Central PMCID: PMC4957562.

18: Wang S, Sun W, Zhao Y, McEachern D, Meaux I, Barrière C, Stuckey JA, Meagher JL, Bai L, Liu L, Hoffman-Luca CG, Lu J, Shangary S, Yu S, Bernard D, Aguilar A, Dos-Santos O, Besret L, Guerif S, Pannier P, Gorge-Bernat D, Debussche L. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer Res. 2014 Oct 15;74(20):5855-65. doi: 10.1158/0008-5472.CAN-14-0799. Epub 2014 Aug 21. PubMed PMID: 25145672; PubMed Central PMCID: PMC4247201.

Explore Compound Types